Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate
Description
Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate is a complex organic compound that features a benzofuro[3,2-d]pyrimidine moietyThe benzofuro[3,2-d]pyrimidine scaffold is known for its biological activity and has been studied for its therapeutic potential .
Properties
IUPAC Name |
methyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-20(25)12-6-2-4-8-14(12)23-16(24)10-28-19-18-17(21-11-22-19)13-7-3-5-9-15(13)27-18/h2-9,11H,10H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDWUXKADNCSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Thioether formation:
Amidation: The acetamido group is introduced through an amidation reaction.
Esterification: Finally, the methyl ester group is formed through esterification.
Chemical Reactions Analysis
Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioether or acetamido groups, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Compounds with similar structures have shown significant anticancer activities. For instance, benzofuro[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that these compounds can modulate signaling pathways involved in cell proliferation and survival .
- A study highlighted the synthesis of various benzofuro[3,2-d]pyrimidine analogs that exhibited cytotoxic effects against different cancer cell lines, suggesting a potential role for methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate in cancer therapy .
- Antimicrobial Activity
- Anti-inflammatory Effects
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Research on Antimicrobial Properties :
Mechanism of Action
The mechanism of action of Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate involves its interaction with specific molecular targets. The benzofuro[3,2-d]pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate include other benzofuro[3,2-d]pyrimidine derivatives. These compounds share the core structure but may have different substituents, leading to variations in their biological activity and applications. Some similar compounds include:
2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide: This compound has a similar core structure but different substituents, which may result in different biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14N4O3S
- Molecular Weight : 342.36 g/mol
- CAS Number : 76288-57-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in therapeutic applications.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibition of cancer cell proliferation through multiple pathways:
- Mechanism : Induction of apoptosis in cancer cells and inhibition of cell cycle progression.
- Case Study : A study demonstrated that a related benzofuro-pyrimidine derivative inhibited the growth of human cancer cell lines with an IC50 value in the low micromolar range .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
- Research Findings : A related compound was shown to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .
3. Antidiabetic Potential
Another area of interest is the compound's effect on glucose metabolism:
- Mechanism : Enhancement of insulin sensitivity and modulation of glucose uptake in muscle cells.
- Case Study : In diabetic rat models, similar compounds improved glucose tolerance and insulin levels significantly .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
